1-Isobutyl-1h-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDDNDXUPTLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Isobutyl 1h Indole and Analogues
Direct N-Alkylation Approaches for Indoles
Direct N-alkylation represents a common and straightforward method for the synthesis of 1-substituted indoles. This typically involves the reaction of an indole (B1671886) with an alkylating agent in the presence of a base.
Cesium Carbonate Promoted N-Alkylation Variants
Cesium carbonate (Cs2CO3) has emerged as a highly effective base for the N-alkylation of indoles. researchgate.netresearchgate.net Its solubility in organic solvents and its basicity contribute to high yields and chemoselectivity. researchgate.net The use of cesium carbonate in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), facilitates the deprotonation of the indole nitrogen, which then undergoes nucleophilic attack on an alkyl halide, such as isobutyl bromide, to furnish the corresponding N-alkylated indole. researchgate.netresearchgate.net This method is noted for its simplicity, mild reaction conditions, and ease of workup. researchgate.net Research has shown that cesium carbonate can effectively promote the N-alkylation of various indoles with a range of alkyl halides and epoxides. researchgate.net The choice of solvent can be critical, with DMPU being a notable solvent for these reactions. researchgate.net
For instance, the N-alkylation of indole with isobutyl bromide using cesium carbonate as the base would proceed as follows:
Indole + Isobutyl bromide --(Cs2CO3, Solvent)--> 1-Isobutyl-1H-indole
This approach has been successfully applied to the synthesis of various N-alkylated indoles, including those with benzyl (B1604629) and other alkyl groups. researchgate.net
Table 1: Cesium Carbonate Promoted N-Alkylation of Indoles
| Indole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |
| Indole | Isobutyl bromide | Cs2CO3 | DMPU | This compound | researchgate.net |
| Indole | Benzyl bromide | Cs2CO3 | Acetonitrile (B52724) | 1-Benzyl-1H-indole | researchgate.net |
| Pyrrole (B145914) | Various alkyl halides | Cs2CO3 | [bmim][BF4]/Acetonitrile | N-Alkylpyrroles | researchgate.net |
Transition Metal-Catalyzed N-Alkylation Reactions
Transition metal catalysis offers powerful and versatile alternatives for the N-alkylation of indoles, often proceeding with high efficiency and selectivity under mild conditions. bohrium.com These methods can tolerate a wider range of functional groups and can sometimes achieve regioselectivity that is complementary to traditional methods.
Palladium catalysts are widely used for a variety of cross-coupling and functionalization reactions, including the N-alkylation of indoles. nih.govrsc.org These methods can involve the coupling of indoles with various partners, such as alkenes and alcohols. nih.govbeilstein-journals.org For example, palladium-catalyzed N-vinylation of indoles with vinyl ethers has been reported to proceed with high N1-regioselectivity. researchgate.net Palladium complexes can also catalyze the N-allylation of indoles, providing access to N-allyl-1H-indole derivatives. mdpi.com The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgmdpi.com Some palladium-catalyzed reactions proceed via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the indole, followed by reduction of the resulting imine intermediate. rsc.org
Table 2: Examples of Palladium-Catalyzed Indole Functionalization
| Reaction Type | Indole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| N-Vinylation | Indole | Vinyl ether | Pd-catalyst | N-Vinylindole | researchgate.net |
| N-Allylation | Indole | Allyl acetate (B1210297) | Pd-catalyst / Chiral ligand | Chiral N-Allylindole | mdpi.com |
| N-Alkylation | Indole | Alcohol | Pd/C | N-Alkylindole | rsc.org |
| N-Alkylation | Aniline (B41778) | Dienyl side chains | PdCl2(CH3CN)2 | Polycyclized products | rsc.org |
Copper-catalyzed methods provide an efficient and often more economical alternative to palladium for the N-alkylation of indoles. rsc.org These reactions can utilize various alkylating agents, including N-tosylhydrazones and alkyl diacyl peroxides. rsc.orgorganic-chemistry.org Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles, for instance, allows for the direct N-alkylation to proceed in moderate to good yields. rsc.org Another approach involves the copper-catalyzed radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with indoles. organic-chemistry.org Copper hydride (CuH) catalysis has also been developed for the enantioselective alkylation of indole derivatives, offering control over regioselectivity (N- vs. C3-alkylation) through the choice of ligand. nih.gov
Nickel catalysis has emerged as a powerful tool for the formation of C(sp3)-C(sp3) bonds, a challenging but highly valuable transformation in organic synthesis. acs.org This strategy has been ingeniously applied to the synthesis of chiral N-alkylated indoles. researchgate.netnih.govresearchgate.net The approach involves a modular nickel-catalyzed C-C coupling protocol that couples N-indolyl-substituted alkenes with various electrophiles like aryl, alkenyl, or alkyl halides. researchgate.netnih.govresearchgate.net This method allows for the construction of a diverse range of chiral N-alkylindole adducts in a single regioisomeric form with high yields and enantioselectivity. researchgate.netnih.gov The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a versatile tool for late-stage functionalization of complex molecules. chemrxiv.org
Table 3: Nickel-Catalyzed Enantioselective Synthesis of N-Alkylindoles
| Alkene Substrate | Coupling Partner | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
| N-indolyl-substituted alkene | Aryl bromide | NiI2 / Chiral ligand | Chiral N-benzylindole | up to 91% | up to 97% | researchgate.net |
| N-indolyl-substituted alkene | Alkenyl bromide | NiI2 / Chiral ligand | Chiral N-allylic indole | up to 91% | up to 97% | researchgate.net |
| N-indolyl-substituted alkene | Alkynyl bromide | NiI2 / Chiral ligand | Chiral N-propargyl indole | up to 91% | up to 97% | researchgate.net |
| N-indolyl-substituted alkene | Alkyl iodide | Ni-catalyst / Chiral ligand | Chiral α,α-dialkyl indole | up to 90% | up to 99% | researchgate.net |
Ruthenium-based catalysts offer an environmentally benign and atom-efficient method for the N-alkylation of indoles using alcohols as the alkylating agents. researchgate.netnih.govresearchgate.net These reactions often proceed via a "borrowing hydrogen" or "transfer hydrogenation" mechanism, where the alcohol is transiently oxidized to an aldehyde or ketone, which then reacts with the indole. The resulting intermediate is then reduced by the ruthenium hydride species generated in the initial oxidation step, regenerating the catalyst and producing water as the only byproduct. researchgate.netresearchgate.net This approach is highly selective for N-alkylation and avoids the use of stoichiometric amounts of toxic reagents. nih.gov Both homogeneous and heterogeneous ruthenium catalysts have been developed for this transformation. researchgate.net While some ruthenium-catalyzed reactions focus on C3-alkylation, specific conditions can be tuned to favor N-alkylation. nih.govresearchgate.net
Nickel-Catalyzed C(sp3)-C(sp3) Cross-Coupling for N-Alkylated Indoles
Organocatalytic N-Alkylation Strategies
Organocatalysis offers a metal-free approach to the N-alkylation of indoles, often employing chiral catalysts to achieve enantioselective transformations. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in this domain. For instance, an enantioselective N-alkylation of indoles has been achieved using α,β-unsaturated γ-lactams as alkylating agents, catalyzed by chiral Brønsted acids. escholarship.org This method provides a pathway to chiral N-alkylated indoles.
Another significant organocatalytic strategy involves the aza-Michael reaction. The enantioselective aza-Michael reaction between indoline (B122111) derivatives and α,β-unsaturated ketones, followed by oxidation, yields N-functionalized indoles. mdpi.com Quinine-derived bifunctional organocatalysts have proven effective in this context, with reaction outcomes influenced by substituents on the aromatic rings of the enones. mdpi.com Specifically, electron-withdrawing groups tend to increase both yield and enantioselectivity. mdpi.com
Furthermore, prolinol-derived catalysts can facilitate the enantioselective conjugate addition of protected isatin (B1672199) derivatives to α,β-unsaturated enals. mdpi.com This domino reaction sequence provides a route to various spiro-polycyclic N1/C2 functionalized indoles with high yields and enantioselectivities. mdpi.com
A notable example of combining organocatalysis with other techniques is the sequential catalysis involving a ruthenium complex and a chiral phosphoric acid for the N-alkylation of indole. This cascade reaction proceeds through a ring-closing metathesis, double bond isomerization, and a Mannich reaction to produce enantioenriched γ-lactams. researchgate.netrsc.org
Electrochemical Methods for N-Alkylation of Indoles
Electrochemical synthesis represents a green and efficient alternative for the N-alkylation of indoles, often proceeding under mild, metal-free conditions. researchgate.net These methods can offer high selectivity and avoid the use of harsh reagents. While direct electrochemical N-isobutylation of indole is not extensively documented, related N-functionalizations highlight the potential of this approach. For example, a facile electrochemical strategy has been developed for the N-hydroxymethylation of indoles, where N,N-dimethylacetamide (DMA) and water generate a formaldehyde (B43269) surrogate in situ. researchgate.net
Electrochemical methods have also been employed for the C-H alkylation of indoles to form di(indolyl)methanes, using N-hydroxyphthalimide (NHPI) as a catalyst. rsc.org This radical cross-coupling pathway demonstrates the capability of electrochemistry to forge new carbon-carbon bonds at the indole nucleus. rsc.org The principles of these electrochemical C-H and N-functionalizations could potentially be adapted for the direct N-isobutylation of indole.
N-Alkylation via Ring-Closing Metathesis/Isomerization/Mannich Cascades
A powerful strategy for the synthesis of complex N-alkylated indoles involves a sequential catalytic process combining ring-closing metathesis (RCM), isomerization, and a Mannich reaction. researchgate.netrsc.org This cascade approach, often utilizing a combination of a transition-metal catalyst (like a ruthenium complex) and a chiral organocatalyst (such as a chiral phosphoric acid), allows for the construction of intricate molecular architectures in a single pot. researchgate.netrsc.org
In a typical sequence, a starting material like N-allyl-N-benzylacrylamide is first subjected to RCM catalyzed by a ruthenium complex, such as the Zhan-1B catalyst, to form an α,β-unsaturated γ-lactam. mdpi.comrsc.org This intermediate then undergoes isomerization, catalyzed by a chiral phosphoric acid, to generate an N-acyl iminium ion. rsc.org The subsequent Mannich-type reaction with indole leads to the formation of enantioenriched 5-(1H-indol-1-yl)pyrrolidin-2-one derivatives with high yields and excellent enantioselectivity. rsc.org This method has been shown to be more efficient than performing the reactions in a stepwise manner. mdpi.com
Solvent-Mediated Regiodivergent N1-Alkylation
The regioselectivity of indole alkylation, particularly the competition between N1 and C3 alkylation, can be controlled by the choice of solvent. Recent studies have demonstrated that solvent can mediate a tunable regiodivergent C6- and N1-alkylation of 2,3-disubstituted indoles using p-quinone methides (p-QMs) as alkylating agents. nih.govresearchgate.netacs.orgnih.gov
In these indium(III)-catalyzed reactions, the choice of solvent is crucial for achieving high regioselectivity. nih.govacs.org For instance, using tetrahydrofuran (B95107) (THF) as the solvent favors the formation of the N1-alkylation product, while switching to toluene (B28343) promotes C6-alkylation. acs.org This switchable selectivity is attributed to the different reaction pathways favored in each solvent, representing kinetic versus thermodynamic control. nih.gov This methodology provides an operationally simple and efficient route to selectively synthesize N1-alkylated indole derivatives under mild conditions. nih.govacs.org
Ring-Forming Cyclization Strategies Leading to this compound Scaffolds
Adaptations of the Fischer Indole Synthesis for N-Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.netwikipedia.orgthermofisher.com This versatile reaction can be adapted to synthesize N-substituted indoles, including this compound.
To generate a this compound, one would start with N-isobutyl-N-phenylhydrazine. This substituted hydrazine (B178648) is then condensed with an appropriate aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org
A modern, one-pot, three-component variation of this method has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This Fischer indolization–N-alkylation sequence utilizes microwave promotion to significantly accelerate the reaction, allowing for the synthesis of densely substituted indoles in under 30 minutes from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org
The table below illustrates the general applicability of the Fischer Indole Synthesis.
| Aryl Hydrazine | Carbonyl Compound | Product | Catalyst | Reference |
| Phenylhydrazine | Pyruvic acid | Indole-2-carboxylic acid | HCl | thermofisher.com |
| Substituted Phenylhydrazine | Aldehyde/Ketone | Substituted Indole | Brønsted or Lewis Acid | wikipedia.org |
| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Methyl indolenine | Acetic Acid | researchgate.net |
| Phenylhydrazine hydrochloride | Butanone | 2,3-dimethylindole | Acid | rsc.org |
Larock Indole Synthesis and Related Palladium-Catalyzed Oxidative Heterocyclization
The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne in a single pot. ub.eduwikipedia.org While the classic Larock synthesis does not directly install an N-substituent, modifications and related palladium-catalyzed methods can be employed to generate N-alkylated indoles.
The general mechanism of the Larock synthesis involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne. ub.edu Intramolecular C-N bond formation and subsequent reductive elimination yield the indole product and regenerate the Pd(0) catalyst. ub.edu
To achieve N-substitution, one could potentially start with an N-isobutyl-2-iodoaniline. The palladium-catalyzed coupling of N-methyl, N-acetyl, and N-tosyl derivatives of 2-iodoaniline (B362364) with various internal alkynes has been shown to produce 2,3-disubstituted indoles in good to excellent yields. acs.org
Related palladium-catalyzed oxidative heterocyclization reactions provide another avenue to N-substituted indoles. For example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This strategy has been optimized using microwave irradiation, leading to improved yields and significantly reduced reaction times. mdpi.com Another approach involves the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, to afford indoles through the oxidative linkage of two C-H bonds under mild conditions with molecular oxygen as the sole oxidant. nih.gov
The table below summarizes key aspects of the Laraco Indole Synthesis.
| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Reference |
| o-Iodoaniline | Disubstituted alkyne | Pd(OAc)₂, Base, Ligand | Forms 2,3-disubstituted indoles | ub.eduwikipedia.org |
| N-Substituted 2-iodoaniline | Internal alkyne | Palladium catalyst | Yields N-substituted indoles | acs.org |
| N-Aryl enamine | - | Palladium catalyst, Oxidant | Intramolecular oxidative coupling | mdpi.com |
| N-Aryl imine | - | Palladium catalyst, O₂ | Aerobic oxidative cyclization | nih.gov |
Carbonylative Synthesis of N-Substituted Indoles
Carbonylative synthesis has emerged as a powerful tool for the construction of indole derivatives by incorporating a carbonyl group, often sourced from carbon monoxide (CO) or a CO surrogate. These methods typically involve transition-metal catalysis to facilitate the formation of key C-C and C-N bonds.
One notable approach is the nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides, which provides a direct route to N-benzoyl indoles. rsc.org In this cascade reaction, dicobalt octacarbonyl (Co2(CO)8) serves as the carbon monoxide source, enabling the efficient construction of the N-acylated indole scaffold in moderate to high yields. rsc.org While this method focuses on N-benzoyl derivatives, it highlights the potential of carbonylative strategies for creating N-substituted indoles.
Another strategy involves the ruthenium-catalyzed carbonylative C-H functionalization of indoles with aryl iodides. acs.org Using molybdenum hexacarbonyl (Mo(CO)6) as a solid and convenient CO source, this method allows for the synthesis of 3-acylindoles from both N-H and N-alkylindoles. acs.org This demonstrates the versatility of carbonylative coupling reactions in functionalizing the indole core, which is a complementary approach to the direct synthesis of N-substituted indoles.
Palladium catalysis has also been extensively used in carbonylative indole synthesis. researchgate.netbeilstein-journals.org For instance, the palladium-catalyzed carbonylation of 2-alkynylanilines can lead to the formation of indole-3-carboxylic esters. beilstein-journals.org The choice of catalyst and reaction conditions is crucial; direct PdI2/KI oxidative carbonylation of 2-alkynylanilines yields these esters, showcasing the fine control achievable in these transformations. beilstein-journals.org Furthermore, reductive cyclization of 2-nitrostyrenes using CO as both a reductant and a carbonyl source, catalyzed by metals like iron or rhodium, presents another pathway to the indole nucleus, which can then be N-alkylated in subsequent steps. beilstein-journals.org
| Catalyst System | Starting Materials | CO Source | Product Type | Reference |
| Nickel / Co2(CO)8 | 2-Nitroalkynes, Aryl iodides | Co2(CO)8 | N-Benzoyl indoles | rsc.org |
| Ruthenium / Mo(CO)6 | Indoles, Aryl iodides | Mo(CO)6 | 3-Acylindoles | acs.org |
| Palladium(0) | 2-gem-dibromovinylaniline | Carbon Monoxide | 2-Aroylindoles | beilstein-journals.org |
| PdI2/KI | 2-Alkynylanilines | Carbon Monoxide | Indole-3-carboxylic esters | beilstein-journals.org |
Transannulation Approaches to N-Alkyl Indoles
Transannulation reactions offer an elegant and atom-economical approach to synthesizing heterocyclic compounds by rearranging one heterocyclic ring into another. This strategy has been successfully applied to the synthesis of N-alkyl indoles, often starting from readily available triazole precursors.
A significant advancement in this area is the rhodium(II)-catalyzed transannulation of 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This process begins with the copper(I)-catalyzed cycloaddition of cyclohexenyl acetylenes and fluorinated azidoalkanes to form the triazole intermediates. rsc.orgrsc.orgresearchgate.net These triazoles then undergo a rhodium(II)-catalyzed reaction, leading to the formation of fused N-(per)fluoroalkyl pyrroles. Subsequent oxidation of these pyrroles yields the target N-(per)fluoroalkyl indoles. rsc.orgrsc.orgresearchgate.net This two-step sequence can often be performed in a one-pot fashion, providing an efficient pathway to N-fluoroalkylated indoles, which are of interest in medicinal chemistry. rsc.orgrsc.org
Palladium and nickel catalysts have also been employed in denitrogenative transannulation reactions of N-aroylbenzotriazoles with alkynes to produce multi-substituted indoles. nih.gov For example, heating an N-aroylbenzotriazole with an internal alkyne in the presence of a palladium catalyst like [Pd(PPh3)4] results in the formation of the corresponding indole. nih.gov Similarly, nickel-catalyzed transannulations can convert N-sulfonyl-1,2,3-triazoles and internal alkynes into tetrasubstituted pyrroles, which are structural analogues of indoles. nih.gov These methods showcase the versatility of transannulation in creating diverse indole and pyrrole structures from different triazole precursors.
| Catalyst | Starting Materials | Reactant | Product | Reference |
| Rhodium(II) | 4-Cyclohexenyl-N-fluoroalkyl-1,2,3-triazoles | DDQ (for oxidation) | N-Fluoroalkyl indoles | rsc.orgrsc.org |
| Palladium | N-Aroylbenzotriazoles | Internal alkynes | Multisubstituted indoles | nih.gov |
| Nickel | N-Sulfonyl-1,2,3-triazoles | Internal alkynes | Tetrasubstituted pyrroles | nih.gov |
Electrochemical Dehydrogenative Annulation for Indole Synthesis
Electrochemical synthesis has gained prominence as a green and sustainable alternative to traditional chemical methods. By using electric current to drive reactions, it often avoids the need for harsh chemical oxidants and can proceed under mild conditions. Dehydrogenative annulation, where C-H and N-H bonds are coupled to form a ring, is particularly well-suited for electrochemical approaches to indole synthesis.
A notable example is the ruthenium-catalyzed electrochemical dehydrogenative annulation of anilines and alkynes. acs.orgresearchgate.netrsc.org In this process, an electric current is used to regenerate the active ruthenium catalyst, which facilitates the C-H/N-H annulation to form the indole ring. acs.orgrsc.org This method is operationally simple, often conducted in an undivided cell in aqueous solution, and is not sensitive to air. acs.orgresearchgate.net The use of a removable directing group, such as a pyrimidyl group on the aniline nitrogen, can control the regioselectivity of the reaction. acs.org
Another approach involves the iodine-promoted intramolecular dehydrogenative annulation of N-aryl enamines. cardiff.ac.uk A constant current is applied in an undivided cell with platinum electrodes, using potassium iodide (KI) as both the electrolyte and a redox mediator. This method efficiently produces a variety of indole derivatives in high yields at room temperature. cardiff.ac.uk
Furthermore, dearomative annulation of indoles themselves can be achieved electrochemically. A dearomative [4+2] annulation between different indole derivatives has been developed, leading to highly functionalized polycyclic indoline structures without the need for oxidants or metal catalysts. nih.gov This transformation proceeds via a radical-radical cross-coupling mechanism, showcasing the power of electrochemistry to forge complex molecular architectures. nih.gov
| Method | Catalyst/Mediator | Starting Materials | Key Features | Reference |
| Dehydrogenative Alkyne Annulation | Ruthenium | Anilines, Alkynes | Electric current regenerates catalyst; oxidant-free. | acs.orgresearchgate.netrsc.org |
| Intramolecular Dehydrogenative Annulation | Iodine (KI) | N-Aryl enamines | KI acts as electrolyte and redox mediator. | cardiff.ac.uk |
| Dearomative [4+2] Annulation | None (Direct Electrolysis) | Indole derivatives | Metal- and oxidant-free; forms polycyclic indolines. | nih.gov |
Multi-Component Reactions (MCRs) for this compound Derivative Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. They offer a powerful strategy for rapidly building molecular complexity and generating libraries of structurally diverse compounds, including derivatives of this compound.
While specific examples detailing the synthesis of this compound itself via MCRs are not prevalent in the provided search results, the synthesis of various other indole derivatives using this approach is well-documented, illustrating the potential of this methodology. For instance, a one-pot, three-component synthesis of highly functionalized bis-indole derivatives has been developed using enaminones, indoles, and acenaphthylene-1,2-dione. acs.org This protocol demonstrates the ability of MCRs to create complex indole-containing scaffolds in a single, efficient step.
Another example is the synthesis of furan-2(5H)-one derivatives bearing an indole fragment through a telescoped multicomponent reaction of indole, an aryl-glyoxal, and Meldrum's acid. mdpi.com This highlights the versatility of MCRs in combining indoles with other heterocyclic precursors. The synthesis of 2-((1H-Indol-3-yl)(phenyl)methyl)malononitrile derivatives from an aldehyde, malononitrile, and an indole derivative in a one-pot reaction further showcases the broad applicability of MCRs in functionalizing the indole core. researchgate.netdergipark.org.tr
The general principles of MCRs, such as the Ugi and Passerini reactions, which involve isocyanides, carbonyl compounds, amines, and carboxylic acids, can be conceptually applied to the synthesis of this compound derivatives. nih.gov By choosing appropriate starting materials, such as isobutylamine (B53898) as the amine component, it is conceivable to design MCRs that lead to the desired N-isobutyl indole structures.
| Reaction Type | Reactants | Product | Key Features | Reference |
| Three-Component Reaction | Enaminones, Indoles, Acenaphthylene-1,2-dione | Highly functionalized bis-indoles | One-pot, two-step sequential process. | acs.org |
| Three-Component Reaction | Indole, Aryl-glyoxal, Meldrum's acid | Furan-2(5H)-one with indole fragment | Telescoped reaction with high atom economy. | mdpi.com |
| Three-Component Reaction | Aldehyde, Malononitrile, Indole | 3-Substituted indole derivatives | Efficient, environmentally friendly procedure. | researchgate.netdergipark.org.tr |
One-Pot Synthetic Procedures for this compound Analogues
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of speed, resource efficiency, and reduced waste. This approach is particularly valuable for synthesizing complex molecules like analogues of this compound.
A prime example of this strategy is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This method combines an aryl hydrazine, a ketone, and an alkyl halide in a single pot. The initial Fischer indolisation is promoted by microwave heating, followed by in-situ N-alkylation of the newly formed indole. This rapid and operationally simple procedure allows for the synthesis of a wide range of densely functionalized indoles, and by using an isobutyl halide as the alkylating agent, it could be directly applied to produce this compound analogues. rsc.org
Palladium-catalyzed sequential one-pot syntheses have also emerged as a powerful tool for constructing complex heterocyclic systems. mdpi.com For example, a one-pot, three-component methodology combining Suzuki coupling with Buchwald–Hartwig amination has been used to create C,N-diarylated indoles. mdpi.com Such sequential catalytic processes expand the scope of one-pot reactions, enabling the efficient assembly of highly substituted indole cores from simple building blocks.
Furthermore, one-pot procedures have been developed for the synthesis of bis-indole derivatives through a three-component reaction of indoles, acenaphthylene-1,2-dione, and enaminones. acs.org This reaction proceeds in a one-pot, two-step sequence, showcasing the ability to orchestrate multiple bond-forming events in a single vessel to generate complex molecular architectures.
| Procedure | Key Steps | Reactants | Product Type | Reference |
| Fischer Indolisation–N-Alkylation | Microwave-assisted Fischer indolisation, in-situ N-alkylation | Aryl hydrazine, Ketone, Alkyl halide | 1,2,3-Trisubstituted indoles | rsc.org |
| Sequential Pd-Catalysis | Suzuki coupling, Buchwald–Hartwig amination | Bromo-indole, Boronic acid, Amine | C,N-Diarylated indoles | mdpi.com |
| Three-Component Reaction | Aza-ene addition, Michael addition | Indoles, Acenaphthylene-1,2-dione, Enaminones | Highly functionalized bis-indoles | acs.org |
Stereoselective Synthesis of Chiral N-Alkyl Indoles
The synthesis of enantioenriched N-alkyl indoles, where the nitrogen atom is attached to a stereogenic carbon, is of great importance as these chiral structures are found in many biologically active molecules. researchgate.net Developing catalytic and stereoselective methods to create this C-N bond is a key challenge in organic synthesis.
One successful approach involves the use of transition metal catalysis. For example, a modular nickel-catalyzed C-C coupling reaction has been developed to produce chiral N-alkyl indole adducts. chemrxiv.orgnih.gov This method couples N-indolyl-substituted alkenes with various bromides (aryl, alkenyl, or alkynyl) in the presence of a chiral nickel catalyst, yielding the desired products in high yield and with excellent enantioselectivity (up to 97% ee). chemrxiv.org This strategy is notable for its broad substrate scope and mild reaction conditions.
Organocatalysis also provides a powerful avenue for the stereoselective N-alkylation of indoles. Chiral phosphoric acids have been used to catalyze the enantioselective addition of indoles to in situ generated N-acyl imines. mdpi.com This reaction proceeds smoothly to afford chiral N-alkylated aminals with good to excellent enantioselectivities (up to 98% ee). The chiral phosphoric acid acts as a dual-function catalyst, activating both the indole and the imine. mdpi.com
Another strategy is the central-to-axial chirality conversion, which has been used to synthesize C-N axially chiral N-arylindoles. acs.org While not directly forming a stereocenter on an alkyl group, this method highlights the advanced stereochemical control that can be achieved in indole functionalization. In this approach, the chirality is transferred from a central chiral element, often derived from an amino acid, to create an axially chiral C-N bond. acs.org
| Method | Catalyst/Reagent | Substrates | Key Feature | Reference |
| Nickel-Catalyzed C-C Coupling | Chiral Nickel Complex | N-indolyl-substituted alkenes, Aryl/Alkenyl/Alkynyl bromides | Modular approach with high enantioselectivity. | chemrxiv.orgnih.gov |
| Organocatalytic N-Alkylation | Chiral Phosphoric Acid | Indoles, Hydroxy isoindolinones (N-acyl imine precursors) | Dual activation by the catalyst leads to high enantioselectivity. | mdpi.com |
| Palladium-Catalyzed Allylic Alkylation | Chiral Sulfoxide-Phosphine Ligand | Indoles, Racemic allyl acetates | Dynamic kinetic asymmetric transformation. | mdpi.com |
| Central-to-Axial Chirality Conversion | Gold(I) Chloride | Propargyl alcohols derived from amino acids | Creates C-N axially chiral N-arylindoles. | acs.org |
Mechanistic Investigations and Reaction Dynamics in 1 Isobutyl 1h Indole Chemistry
Detailed Mechanistic Elucidation of N-Alkylation Processes
The formation of the N-alkyl bond in indoles can proceed through various mechanisms, often influenced by the choice of catalyst, substrates, and reaction conditions.
The aza-Wacker-type reaction has emerged as a powerful method for the enantioselective N-alkylation of indoles. nih.gov This reaction typically involves the coupling of an indole (B1671886) with an alkenol in the presence of a palladium catalyst. nih.govacs.org A key feature of this process is the selective β-hydride elimination towards the alcohol, which preserves the newly formed stereocenter and avoids the formation of enamine byproducts. nih.govnih.gov
Mechanistic studies, including isotopic-labeling experiments, have provided strong evidence for a syn-aminopalladation mechanism. nih.govacs.org In this pathway, the indole nitrogen and the palladium catalyst add to the same face of the alkene. This is in contrast to some aza-Wacker reactions that can proceed through an anti-addition pathway. The ability to control this step is critical for achieving high enantioselectivity. nih.gov
The general catalytic cycle for the Pd(II)-catalyzed alkenylation of indoles involves the generation of a σ-alkyl complex, which is often the rate-determining step. beilstein-journals.org Subsequent syn-β-hydride elimination leads to the formation of the alkenylindole and a Pd(0) species, which is then reoxidized to Pd(II) to continue the catalytic cycle. beilstein-journals.org The choice of solvent can also influence the reaction pathway; aprotic polar solvents like DMSO and DMF tend to favor C3-alkenylation, whereas dioxane with acetic acid can promote C2-substitution. beilstein-journals.org
A proposed mechanism for the selective N-alkenylation is adapted from related studies and highlights the key steps involved in the catalytic cycle. beilstein-journals.org
Table 1: Key Mechanistic Steps in Aza-Wacker-Type Indole N-Alkylation
| Step | Description | Key Intermediates |
| Coordination | The Pd(II) catalyst coordinates to the alkene of the alkenol substrate. | Pd(II)-alkene complex |
| Aminopalladation | The indole nitrogen attacks the coordinated alkene in a syn fashion relative to the palladium. | σ-alkylpalladium(II) complex |
| β-Hydride Elimination | Elimination of a β-hydride from the alkylpalladium intermediate occurs towards the alcohol group. | Alkenylindole-Pd(II)-hydride complex |
| Product Release & Catalyst Regeneration | The N-alkylated indole product is released, and the Pd(0) species is reoxidized to Pd(II). | N-alkylated indole, Pd(0), Pd(II) |
This table is based on information from references nih.govacs.orgnih.govbeilstein-journals.org.
Tandem reactions offer an efficient route to complex indole structures from simpler precursors. acs.orgmdpi.com One such process involves a base-promoted 5-endo-dig cyclization of 2-alkynyl anilines, which can be followed by a 1,3'-acyl migration to yield 2-substituted indoles. nsf.gov Crossover experiments have demonstrated that this acyl migration is an intramolecular process. nsf.gov
A plausible mechanism for this transformation begins with the deprotonation of the aniline (B41778) nitrogen, followed by cyclization onto the alkyne. nsf.gov Isomerization then leads to an intermediate that undergoes acyl migration to form the final ketone product after workup. nsf.gov
Another notable tandem process is the platinum-catalyzed synthesis of indoles from 2-alkynylbenzamides. acs.orgacs.org The proposed mechanism involves a Hofmann-type rearrangement to form an isocyanate intermediate. This is followed by nucleophilic addition of an alcohol to generate a carbamate, which then undergoes intramolecular aminocyclization onto the alkyne to furnish the indole ring system. acs.org
Similarly, palladium-catalyzed tandem reactions have been developed for the synthesis of 2-aryl indoles from 2-alkynyl aryl azides and aryl bromides. mdpi.com The mechanism can proceed via two pathways, both involving the in-situ generation of a nucleophilic nitrogen from the azide (B81097) through a Staudinger reaction. mdpi.com
Aza-Wacker-Type Reaction Mechanisms in Indole N-Alkylation
Regioselectivity and Stereoselectivity in 1-Isobutyl-1H-indole Formation and Functionalization
Controlling selectivity is a central challenge in indole chemistry due to the multiple reactive sites within the indole nucleus.
The indole ring possesses several nucleophilic centers, primarily the N1, C2, and C3 positions. mdpi.comunimi.it The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack, being roughly 10¹³ times more reactive than benzene (B151609). mdpi.com This inherent reactivity makes selective N1-alkylation a significant challenge. mdpi.comnih.govacs.org
Several strategies have been developed to overcome this challenge and achieve N1-selectivity. One approach involves a "polarity reversal" or umpolung strategy, where N-(benzoyloxy)indoles are used as electrophilic partners in a copper hydride-catalyzed reaction. nih.govacs.orgibs.re.kr The choice of ligand in this system is critical for controlling the regioselectivity between N1 and C3 alkylation. nih.govacs.org For instance, using DTBM-SEGPHOS as a ligand favors the formation of N-alkylated indoles, while Ph-BPE promotes C3-alkylation. nih.gov
Solvent choice can also play a crucial role in directing regioselectivity. In indium(III)-catalyzed alkylations of 2,3-disubstituted indoles with p-quinone methides, THF as the solvent promotes N1-alkylation, whereas toluene (B28343) favors C6-alkylation. acs.org These reactions are believed to be under kinetic and thermodynamic control, respectively. acs.org
Directing groups attached to the indole nitrogen can also effectively control the position of functionalization. beilstein-journals.orgacs.org For example, an N-(2-pyridylmethyl) group directs alkenylation to the C2 position, while an N-benzyl group leads to C3-functionalization under similar palladium-catalyzed conditions. beilstein-journals.org
Achieving high enantioselectivity in the formation of a stereocenter adjacent to the indole nitrogen is a key objective in asymmetric catalysis. nih.govmdpi.com
In the aza-Wacker-type N-alkylation, the use of chiral ligands is paramount for inducing asymmetry. nih.gov The reaction between 3-substituted indoles and 1,2-disubstituted alkenols in the presence of a palladium catalyst and a chiral ligand can produce N-alkylated indoles with high enantiomeric ratios. mdpi.com
Copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has also been developed, where a tri(p-tolyl)phosphine ligand was found to be effective. rsc.org Furthermore, a dinuclear zinc-ProPhenol complex has been shown to catalyze the enantioselective N-alkylation of indoles with aldimines, affording products in good yields and excellent enantiomeric ratios (up to 99.5:0.5 e.r.). nih.gov In this system, the catalyst tolerates a wide range of indole and imine substrates. nih.gov
Sequential catalysis, combining a ruthenium catalyst for ring-closing metathesis/isomerization with a chiral phosphoric acid for a subsequent Mannich reaction, has been successfully employed for the enantioselective N-alkylation of indoles. rsc.org This cascade process generates enantioenriched γ-lactams with high yields and enantioselectivities. rsc.org
N1 vs. C-Positional Selectivity in Functionalization
Role of Catalytic Systems, Ligands, and Additives in Mechanistic Control
The choice of catalyst, ligands, and additives is fundamental to steering the reaction mechanism towards the desired outcome in terms of yield, regioselectivity, and enantioselectivity.
Catalytic Systems:
Palladium: Widely used for aza-Wacker reactions, allylic alkylations, and C-H functionalization. nih.govbeilstein-journals.orgmdpi.com The oxidant, often a copper salt, is crucial for regenerating the active Pd(II) catalyst. beilstein-journals.org
Copper: Copper hydride (CuH) catalysts are effective for the regiodivergent alkylation of electrophilic indoles. nih.govacs.org Copper iodide (CuI) has been employed for the N-alkylation of indoles with N-tosylhydrazones. rsc.org
Zinc: Dinuclear zinc-ProPhenol complexes are powerful catalysts for the highly enantioselective N-alkylation of indoles with imines. nih.gov
Platinum: Platinum(II) chloride can catalyze tandem Hofmann-type rearrangement and aminocyclization reactions for indole synthesis. acs.orgacs.org A heterogeneous Pt/HBEA catalyst has been used for the selective N-alkylation of indoles with primary alcohols via a borrowing-hydrogen mechanism. researchgate.net
Ruthenium: Used in combination with a chiral phosphoric acid for sequential catalysis leading to enantioselective N-alkylation. rsc.org
Ligands: Ligands play a multifaceted role by modulating the steric and electronic properties of the metal center, thereby influencing selectivity.
In CuH-catalyzed alkylations, the switch from the DTBM-SEGPHOS ligand to the Ph-BPE ligand reverses the regioselectivity from N1 to C3. nih.govacs.org
In palladium-catalyzed decarboxylative allylic alkylation, an electron-deficient phosphinoxazoline (PHOX) ligand was key to achieving high enantioselectivities. rsc.org
For the N-alkylation with N-tosylhydrazones, tri(p-tolyl)phosphine was identified as an optimal ligand for the copper catalyst. rsc.org
In palladium-catalyzed C-H alkenylation, sulfoxide-2-hydroxypyridine (SOHP) ligands were developed to enable a switch in regioselectivity from the intrinsic C3-position to the C2-position. rsc.org
Additives: Additives can significantly impact reaction efficiency and selectivity by acting as bases, acids, or co-oxidants, or by preventing catalyst poisoning.
Bases: In many N-alkylation reactions, a base such as potassium carbonate or cesium carbonate is required to deprotonate the indole N-H, increasing its nucleophilicity. mdpi.comresearchgate.netresearchgate.net The choice of base can be critical; for instance, in a Cu-catalyzed propargylation, the presence of a base was essential for achieving good yield and enantioselectivity. mdpi.com
Acids: In some transformations, Brønsted or Lewis acids are used to activate electrophiles. syr.edu For example, trichloroacetimidates are activated by acids to serve as potent electrophiles for indole alkylation. syr.edu
Oxidants: In palladium-catalyzed oxidative coupling reactions, an oxidant like copper(II) acetate (B1210297) or p-benzoquinone is necessary to regenerate the active Pd(II) catalyst from the Pd(0) state. nih.govbeilstein-journals.orgmdpi.com
Table 2: Influence of Catalytic Components on Indole N-Alkylation
| Component | Role | Example | Reference |
| Catalyst | Determines the primary transformation pathway. | Pd(II) for aza-Wacker; CuH for umpolung alkylation. | nih.govnih.gov |
| Ligand | Controls regio- and enantioselectivity. | DTBM-SEGPHOS (N1-selective) vs. Ph-BPE (C3-selective). | nih.govacs.org |
| Additive (Base) | Enhances nucleophilicity of indole nitrogen. | K₂CO₃ in alkylations with alkyl halides. | researchgate.netnih.gov |
| Additive (Oxidant) | Regenerates the active catalyst in oxidative cycles. | Cu(OAc)₂ in Pd-catalyzed C-H alkenylation. | beilstein-journals.org |
This table synthesizes information from the cited references.
Solvent Effects on Reactivity and Selectivity
The choice of solvent is a critical parameter in the synthesis and subsequent reactions of this compound and its derivatives, profoundly influencing both the rate of reaction (reactivity) and the nature of the products formed (selectivity). The solvent's properties, such as polarity, proticity, and coordinating ability, can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway.
General principles of solvent effects are well-established in organic chemistry. libretexts.orglibretexts.org Polar solvents are generally favored for nucleophilic substitution reactions as they can help dissolve ionic reagents. libretexts.org More specifically, polar protic solvents, like water and alcohols, are characterized by their ability to form hydrogen bonds. libretexts.orglibretexts.org They are particularly effective at stabilizing ions through strong intermolecular attractions: the protic hydrogen can interact with anions, while lone pairs on the oxygen atom can stabilize cations. libretexts.orglibretexts.org This stabilization of charged intermediates can significantly lower the activation energy barrier for reactions proceeding through an ionic pathway, such as the SN1 mechanism, and accelerate the reaction rate. libretexts.org Conversely, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), while possessing significant dipole moments, lack acidic protons for hydrogen bonding. This leaves anions less solvated and therefore more "naked" and highly reactive, which can be advantageous for SN2-type reactions.
In the context of indole chemistry, these effects are frequently exploited to optimize reaction outcomes. For instance, in the Fischer indole synthesis, a foundational method for creating the indole core, the solvent can significantly impact reaction rates and yields. numberanalytics.com While traditional choices include polar solvents like ethanol, modern approaches have explored others to enhance efficiency. numberanalytics.com
Detailed research into the synthesis of specific this compound derivatives illustrates the practical application of these principles. In a domino reaction sequence to produce C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, anhydrous N,N-dimethylformamide (DMF) was used as the solvent. nih.gov This reaction, involving an aza-Michael addition followed by an SNAr ring closure, successfully yielded Methyl 1-isobutyl-5-nitro-1H-indole-3-carboxylate with a high yield of 88%. nih.gov The use of a polar aprotic solvent like DMF is crucial here; it effectively dissolves the reactants while not overly solvating the nucleophilic amine, allowing it to readily participate in the reaction cascade. Similarly, the synthesis of Methyl 1-isobutyl-5-nitro-2-phenyl-1H-indole-3-carboxylate was also achieved in DMF, highlighting its utility for these types of indole constructions. mdpi.com
Further studies on multi-component reactions for indole synthesis provide data that, while not exclusively focused on the 1-isobutyl variant, offer valuable insights into solvent selection. Optimization of a one-pot Fischer indolisation followed by N-alkylation revealed distinct solvent preferences for each stage. rsc.org The initial indolisation was found to be clean and high-yielding in solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). rsc.org The subsequent N-alkylation step, however, was optimized in DMF. rsc.org The data below, adapted from studies on a model reaction, demonstrates how solvent choice can be critical for yield.
| Entry | Solvent | Concentration (M) | Yield (%) |
|---|---|---|---|
| 1 | THF | 0.63 | 95 |
| 2 | 2-MeTHF | 0.63 | 93 |
| 3 | CPME | 0.63 | 94 |
| 4 | None (Neat) | - | 70 |
| 5 | THF | 2.1 | 96 |
| 6 | THF | 2.8 | 85 |
The data clearly shows that while the reaction proceeds without a solvent, the yield is significantly lower. Solvents like THF, 2-MeTHF, and CPME give high yields, demonstrating their suitability for this transformation. rsc.org However, even with an optimal solvent like THF, excessively high concentrations can lead to a decrease in yield, indicating a complex interplay between reactant solubility and reaction kinetics. rsc.org
Advanced Derivatization and Functionalization of the 1 Isobutyl 1h Indole Scaffold
Functionalization of the Indole (B1671886) Core
The indole nucleus is an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions. bhu.ac.in The pyrrole (B145914) ring is significantly more reactive than the benzene (B151609) ring towards electrophiles. bhu.ac.in
Electrophilic attack on the indole ring predominantly occurs at the C3 position of the pyrrole ring. bhu.ac.in This preference is attributed to the greater stability of the resulting cationic intermediate, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C3 position is already occupied, electrophilic substitution typically proceeds at the C2 position. bhu.ac.in
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the aromatic substrate. organic-chemistry.orgijpcbs.com
In the case of 1-isobutyl-1H-indole, the Vilsmeier-Haack reaction provides a direct and efficient route to synthesize this compound-3-carbaldehyde. google.com The reaction involves the electrophilic attack of the Vilsmeier reagent at the electron-rich C3 position of the indole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during workup to yield the corresponding aldehyde. organic-chemistry.org This method is often favored due to its simplicity, high purity of the product, and nearly quantitative yields.
The general procedure involves preparing the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous dimethylformamide at low temperatures (0-5 °C). google.com The this compound is then added to this reagent, and the reaction mixture is stirred before being worked up to isolate the this compound-3-carbaldehyde. google.com
The resulting this compound-3-carbaldehyde is a valuable intermediate for further synthetic transformations. The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the synthesis of a diverse range of heterocyclic derivatives.
Table 1: Vilsmeier-Haack Formylation of this compound
| Reactant | Reagents | Product | Notes |
| This compound | 1. Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF)2. Hydrolysis | This compound-3-carbaldehyde | An efficient method for introducing a formyl group at the C3 position. google.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. While C3-arylation can occur, the intrinsic reactivity of the indole nucleus often favors reactions at the C2 position, especially in cross-coupling scenarios. researchgate.netmdpi.com For instance, palladium-catalyzed site-selective N1/C2 and C3/C2 arylation of indoles has been reported. nih.gov
To achieve selective functionalization, strategic approaches are necessary. For example, 3-substituted indoles can be selectively brominated at the C2-position, creating a handle for subsequent palladium-mediated cross-coupling reactions to introduce alkyl, aryl, or other functional groups. google.com
While the pyrrole ring is more reactive towards electrophiles, functionalization of the benzene portion of the indole core (positions C4, C5, C6, and C7) can be achieved, often under more forcing conditions or through directed metallation strategies. bhu.ac.inuci.edu For instance, nitration of some indole derivatives under strongly acidic conditions can lead to substitution on the benzene ring, such as at the C5 position. bhu.ac.in This occurs because protonation at C3 under these conditions deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in
Cross-Coupling Reactions at C2 and C3 Positions
Derivatization of the N-Isobutyl Side Chain
The N-isobutyl side chain offers another site for chemical modification. While direct functionalization of the saturated alkyl chain can be challenging, it is conceivable to introduce functionality through multi-step sequences. For example, starting from a different N-alkylated indole with a functional group on the side chain, subsequent reactions could be performed. Another theoretical approach involves the use of radical reactions to introduce substituents, although this would likely suffer from selectivity issues. More practically, derivatives with modified side chains are often prepared by starting with a different N-alkylating agent during the initial synthesis of the indole derivative.
Selective Halogenation, Nitration, and Sulfonation
The selective introduction of halogen, nitro, and sulfo groups onto the this compound scaffold is a key strategy for creating diverse derivatives.
Halogenation: As with other electrophilic substitutions, halogenation of indoles typically occurs at the C3 position. However, if C3 is blocked, reaction at C2 can be achieved. bhu.ac.in Selective bromination at the C2 position of 3-substituted indoles has been documented. google.com
Nitration: The nitration of indoles requires careful selection of reagents to avoid polymerization under strongly acidic conditions. bhu.ac.in Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often used to achieve nitration at the C3 position. bhu.ac.in However, under strongly acidic conditions (e.g., nitric/sulfuric acid), nitration can occur on the benzene ring, for example at the C5 position, as seen with some 2-methylindole (B41428) derivatives. bhu.ac.in A study on methyl this compound-3-carboxylate reported nitration at the C5 position using NaNO3 in H2SO4. researchgate.net
Sulfonation: Direct sulfonation of indoles is often complex. There is limited specific information available in the provided search results regarding the direct sulfonation of this compound. However, general methods for the sulfonation of aromatic compounds exist and could potentially be adapted. google.com
Table 2: Summary of Selected Functionalization Reactions
| Reaction Type | Position(s) | Reagents/Conditions | Typical Product(s) |
| Vilsmeier-Haack Formylation | C3 | POCl3, DMF | This compound-3-carbaldehyde google.com |
| Bromination | C2 (when C3 is substituted) | e.g., N-Bromosuccinimide | 2-Bromo-1-isobutyl-3-substituted-indole google.com |
| Nitration | C5 | NaNO3, H2SO4 | 1-Isobutyl-5-nitro-1H-indole derivatives researchgate.net |
| Nitration | C3 | Benzoyl nitrate | 3-Nitro-1-isobutyl-1H-indole |
Construction of Fused and Polycyclic Indole Systems from this compound Precursors
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused, and polycyclic indole systems. These larger ring systems are of significant interest due to their prevalence in natural products and pharmacologically active compounds. researchgate.netrsc.orgsu.ac.th Methodologies for constructing these intricate architectures often involve intramolecular cyclization reactions of appropriately functionalized this compound precursors. Key strategies include the Pictet-Spengler reaction to form β-carbolines and various transition-metal-catalyzed or acid-mediated cyclizations to generate carbazoles and other polycyclic frameworks.
One of the most prominent methods for synthesizing fused indole systems is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydro-β-carboline. nih.govrsc.org When applied to precursors derived from this compound, this reaction provides a direct route to 1-isobutyl-substituted β-carboline skeletons. A notable example is the enzymatic synthesis of (S)-1-isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline. In this biocatalytic approach, strictosidine (B192452) synthase (STR) enzymes catalyze the Pictet-Spengler condensation between tryptamine and short-chain aliphatic aldehydes. rcsb.org This demonstrates that the isobutyl group can be incorporated at the 1-position of the newly formed fused ring system. rcsb.org
The general mechanism for the Pictet-Spengler reaction begins with the formation of an iminium ion from the tryptamine derivative and an aldehyde under acidic conditions. This is followed by an intramolecular electrophilic attack from the electron-rich C2 position of the indole ring, leading to the formation of the new piperidine (B6355638) ring fused to the indole core. nih.gov
Beyond β-carbolines, other polycyclic systems such as carbazoles can be synthesized from indole precursors. Carbazoles are tricyclic aromatic structures where a benzene ring is fused to the indole framework. metu.edu.tr Synthetic strategies to achieve this often rely on the intramolecular cyclization of substituted biphenyl (B1667301) or diphenylamine (B1679370) precursors. researchgate.net For a this compound derivative to be a precursor for a carbazole (B46965), it would need to be appropriately substituted, for example, with a functionalized phenyl group at the N1 or C2 position, to facilitate the final ring-closing step. Methodologies such as palladium-catalyzed intramolecular Heck reactions or acid-catalyzed Fischer-Borsche-type reactions on tetrahydrocarbazole intermediates are common approaches. rsc.orgbeilstein-journals.org
The following tables summarize key research findings on the construction of fused and polycyclic systems applicable to this compound precursors.
Table 1: Synthesis of Fused Indole Systems via Pictet-Spengler Reaction
| Precursor | Reagent | Catalyst/Conditions | Fused Product | Research Focus |
| Tryptamine | Isovaleraldehyde | Strictosidine Synthase (enzyme) | (S)-1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline | Biocatalytic synthesis of enantioenriched alkaloids. rcsb.org |
| Tryptamine Derivatives | Various Aldehydes | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1-Substituted-tetrahydro-β-carbolines | Development of an efficient, metal-free Pictet-Spengler reaction protocol. rsc.org |
| L-Tryptophan | Formaldehyde (B43269) | Acid (Pictet-Spengler Condensation) | Tetrahydro-β-carboline-3-carboxylic acid | Synthesis of β-carboline derivatives from amino acid precursors. analis.com.my |
Table 2: General Methodologies for Polycyclic Indole Synthesis Applicable to this compound Precursors
| Reaction Type | General Precursor Structure | Resulting Polycyclic System | Key Features |
| Fischer-Borsche reaction | Phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative | Tetrahydrocarbazole (precursor to Carbazole) | Acid-catalyzed cyclization followed by aromatization/dehydrogenation to yield the fully aromatic carbazole. rsc.orgbeilstein-journals.org |
| Palladium-catalyzed Intramolecular Heck Reaction | N-(2-halobenzoyl)indoles | Indolo[1,2-f]phenanthridines or other fused systems | A versatile method for forming C-C bonds to construct new rings onto the indole scaffold. beilstein-journals.org |
| Gold-catalyzed Intramolecular Hydroarylation | 2-(Enynyl)indoles | Carbazoles | Efficient cyclization under mild conditions using a gold catalyst. organic-chemistry.org |
| Diels-Alder Reaction | Indole-based dienes and various dienophiles | Functionalized Carbazoles | A powerful cycloaddition strategy for constructing complex molecular architectures. metu.edu.tr |
These methodologies underscore the versatility of the this compound scaffold as a precursor for a diverse range of complex heterocyclic structures. The choice of synthetic route depends on the desired final polycyclic system and the available functional groups on the starting indole derivative.
Computational and Theoretical Chemistry Studies of 1 Isobutyl 1h Indole Systems
Density Functional Theory (DFT) Calculations on Electronic and Molecular Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of the electronic structure of molecules. uni-bayreuth.deacs.org DFT studies on indole (B1671886) systems focus on understanding how electron distribution and orbital energies influence molecular properties. ehu.es For 1-Isobutyl-1H-indole, these calculations provide a foundational understanding of its geometry, stability, and electronic characteristics. The B3LYP functional combined with a split-valence basis set like 6-311++G(d,p) is a common level of theory for such investigations, offering a balance of accuracy and computational efficiency. rsc.orgresearchgate.netresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ossila.comwuxiapptec.com
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a smaller gap indicates a molecule is more prone to chemical reactions. wuxiapptec.com In this compound, the HOMO is typically localized over the π-system of the indole ring, particularly the C2-C3 bond, which is characteristic of indole's nucleophilic nature. The LUMO is generally distributed over the aromatic ring system as an antibonding π* orbital. libretexts.org The energy of the HOMO-LUMO gap can provide insights into the electronic transitions and optical properties of the molecule. ajchem-a.com
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for an N-Substituted Indole System
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability. |
| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability. |
| ΔE (Gap) | 5.3 | Indicates the molecule's excitability and chemical stability. |
Note: These values are representative for N-alkylated indole systems and can vary based on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) surfaces are valuable tools for predicting the reactive behavior of molecules. acs.org An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netwavefun.com These surfaces are generated by calculating the electrostatic potential at various points on the electron density surface.
For this compound, the MEP surface would show negative potential (typically colored red or orange) concentrated around the nitrogen atom and the π-electron cloud of the pyrrole (B145914) ring, particularly the C3 position. rsc.org This indicates these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, especially those of the N-isobutyl group and the indole NH proton (in the parent indole). acs.org MEP analysis helps in understanding non-covalent interactions and predicting how the molecule will interact with other reagents, receptors, or solvents. acs.orgresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. iitm.ac.in These simulations provide detailed information on the conformational flexibility and stability of molecules. iitm.ac.involkamerlab.org For this compound, MD simulations can explore the various spatial arrangements of the flexible isobutyl group relative to the rigid indole plane.
Prediction of Reaction Pathways, Transition States, and Energy Barriers
A significant application of computational chemistry is the elucidation of reaction mechanisms. rsc.org By using methods like DFT, it is possible to map the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.orgresearchgate.net A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier.
For reactions involving this compound, such as electrophilic substitution, computational studies can model the step-by-step process. rsc.org For instance, in an electrophilic attack at the C3 position, calculations can determine the structure of the transition state and the stability of the resulting intermediate (a sigma complex). rsc.org Comparing the energy barriers for attack at different positions (e.g., C2 vs. C3) can explain the observed regioselectivity of indole reactions. rsc.orgaablocks.com These theoretical predictions provide a molecular-level understanding that complements experimental findings. researchgate.net
Quantum Chemical Parameters and Their Correlation with Chemical Behavior
Beyond frontier orbitals, a range of quantum chemical parameters, often termed global reactivity descriptors, can be calculated to predict the chemical behavior of a molecule. researchgate.net These parameters are derived from the energies of the HOMO and LUMO and provide a quantitative measure of reactivity. researchgate.net
Key parameters include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).
These descriptors help to classify this compound's reactivity. For example, its calculated hardness would quantify its stability, while the electrophilicity index would predict its behavior in reactions with nucleophiles. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Representative N-Substituted Indole
| Quantum Chemical Parameter | Formula | Representative Value | Interpretation |
| Ionization Potential (I) | -EHOMO | 5.8 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 3.15 eV | Overall electron-attracting tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.65 eV | Resistance to electronic change; indicates high stability. |
| Chemical Softness (S) | 1/η | 0.38 eV⁻¹ | Propensity for electronic change. |
| Electrophilicity Index (ω) | χ²/(2η) | 1.87 eV | Capacity to accept electrons; a moderate electrophile. |
Note: Values are derived from the representative orbital energies in Table 1 and serve as an illustration of the application of these concepts.
Structural and Electronic Effects of Isobutyl Substitution
The substitution of a hydrogen atom at the N1 position of the indole ring with an isobutyl group introduces specific structural and electronic changes. The isobutyl group is an alkyl group, which is known to be an electron-donating group (EDG) through an inductive effect (+I). acs.org
This electron-donating nature slightly increases the electron density on the indole ring system, which can enhance its nucleophilicity, making it more reactive towards electrophiles compared to the unsubstituted indole. However, the isobutyl group also introduces steric bulk around the nitrogen atom. mdpi.com This steric hindrance can influence the regioselectivity of reactions and affect the molecule's ability to interact with other species. For example, while the electronic effect might activate the ring, the steric effect could hinder reactions at the N1 or C2 positions. Computational studies can quantify these effects by analyzing changes in bond lengths, bond angles, and charge distribution upon substitution. uga.edu
Analytical Techniques for the Characterization and Quantification of 1 Isobutyl 1h Indole
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 1-Isobutyl-1H-indole by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. In a study, the ¹H NMR spectrum was recorded on a 600.17 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). Specifically, the proton at the 7-position appears as a doublet at δ 7.67 ppm, and the proton at the 4-position as a doublet at δ 7.37 ppm. rsc.org The protons at positions 5 and 6 present as a multiplet between δ 7.22-7.25 ppm, while the protons at positions 2 and 3 of the indole ring show signals around δ 7.10-7.15 ppm and δ 6.53 ppm, respectively. rsc.org The protons of the isobutyl group are observed in the upfield region. The two methylene (B1212753) protons (-CH₂-) adjacent to the indole nitrogen appear as a doublet at δ 3.94 ppm. rsc.org The methine proton (-CH-) of the isobutyl group is observed as a multiplet around δ 2.23-2.25 ppm, and the six equivalent methyl protons (-CH₃) present as a doublet at approximately δ 0.97 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum, recorded at 150.92 MHz in CDCl₃, shows distinct signals for each carbon atom. rsc.org The carbon atoms of the indole ring resonate in the range of δ 100-140 ppm. The specific assignments are δ 136.21, 128.50, 128.37, 121.22, 120.85, 119.08, 109.56, and 100.69. rsc.org The carbons of the isobutyl substituent appear at δ 54.10 (-CH₂-), δ 29.49 (-CH-), and δ 20.29 for the two equivalent methyl carbons. rsc.org
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.67 | d | 7.56 | 1H | H-7 |
| 7.37 | d | 8.28 | 1H | H-4 |
| 7.22-7.25 | m | 1H | H-5 | |
| 7.10-7.15 | m | 2H | H-2, H-6 | |
| 6.53 | d | 3.42 | 1H | H-3 |
| 3.94 | d | 7.56 | 2H | N-CH₂ |
| 2.23-2.25 | m | 1H | CH | |
| 0.97 | d | 6.90 | 6H | 2 x CH₃ |
Source: The Royal Society of Chemistry. rsc.org
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 136.21 | C-7a |
| 128.50 | C-2 |
| 128.37 | C-3a |
| 121.22 | C-5 |
| 120.85 | C-6 |
| 119.08 | C-4 |
| 109.56 | C-7 |
| 100.69 | C-3 |
| 54.10 | N-CH₂ |
| 29.49 | CH |
| 20.29 | 2 x CH₃ |
Source: The Royal Society of Chemistry. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a derivative, methyl 1-isobutyl-5-nitro-1H-indole-3-carboxylate, shows characteristic absorption bands. mdpi.com For instance, the C=O stretching of the ester group is observed at 1706 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations and N-O stretching of the nitro group appear at 1614 cm⁻¹ and 1539 cm⁻¹ and 1347 cm⁻¹, respectively. mdpi.com While specific data for the unsubstituted this compound is not detailed in the provided search results, one would expect to see characteristic peaks for C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-N stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit characteristic absorption maxima in the UV region. While specific UV-Vis data for this compound was not found in the search results, indole itself has known UV absorption maxima. nist.gov It is expected that this compound would have a similar UV-Vis spectrum, potentially with slight shifts in the absorption maxima due to the isobutyl substituent. The technique can be used to monitor reactions involving the indole chromophore.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are crucial for separating this compound from other compounds and for determining its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are widely used for the analysis and purification of indole derivatives. These methods offer high resolution and sensitivity.
HPLC: Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of indole compounds. sielc.com For related indole derivatives, methods often employ a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comdoi.org For example, the analysis of indole-3-acetic acid, a related compound, utilized an RP-C18 column with a mobile phase of acetic acid and methanol at a flow rate of 0.8 ml/min, with detection at 280 nm. researchgate.net The retention time of the compound is a key parameter for its identification and quantification. The validation of an HPLC method typically includes assessing linearity, precision, limits of detection and quantification, and accuracy. mdpi.com
UPLC: UPLC is a more recent technique that uses smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. researchgate.net UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for identifying and quantifying indole derivatives in complex mixtures. researchgate.net This technique has been used to analyze indolic compounds produced by bacteria, demonstrating its utility in complex biological matrices. researchgate.net In metabolic studies of related indole-containing compounds, UPLC coupled with high-resolution mass spectrometry (HRMS) has been employed to monitor the formation of metabolites. mdpi.comnih.gov
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of volatile compounds like this compound.
GC-MS: In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that can be used for identification. A GC-MS analysis of this compound reported a mass-to-charge ratio (m/e) of 173.125. rsc.org This technique is highly sensitive and specific, making it suitable for identifying and quantifying trace amounts of compounds in various samples. researchgate.netijfe.orgresearchgate.net The identification of compounds is often confirmed by comparing their mass spectra and retention times with those of known standards or by searching a spectral library like the one from the National Institute of Standards and Technology (NIST). ijfe.org
Thin-Layer Chromatography (TLC)
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound. researchgate.net It is often coupled with chromatographic techniques for enhanced separation and analysis. semanticscholar.org
GC-MS and LC-MS for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable hyphenated techniques for the analysis of this compound. semanticscholar.orgresearchgate.netescholarship.org These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. boku.ac.at
In GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. escholarship.org This technique is suitable for volatile and thermally stable compounds. The resulting mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural elucidation. future4200.com For instance, the mass spectrum of 1-n-pentylindole, a related N-alkylindole, shows specific fragmentation ions that are indicative of the structure. future4200.com
LC-MS is particularly useful for less volatile or thermally labile compounds. nih.govacs.org The compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. sepscience.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites. mdpi.com For example, in the metabolic studies of related indole derivatives, LC-HRMS was used to identify hydroxylated metabolites by observing the mass shift in the parent compound. mdpi.com
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N | nih.gov |
| Molecular Weight | 173.25 g/mol | nih.gov |
| Monoisotopic Mass | 173.120449483 Da | nih.gov |
The fragmentation pattern of N-alkylindoles in mass spectrometry is influenced by the position of the alkyl group. For 1-alkylindoles, characteristic fragmentation pathways help in their identification and differentiation from other isomers. future4200.com
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a crystalline compound. cam.ac.uk For complex molecules containing indole moieties, single-crystal X-ray diffraction analysis can confirm the connectivity of atoms and the absolute stereochemistry. acs.orgmdpi.com
Advanced Analytical Methodologies for Process Control and Product Characterization
The development and manufacturing of this compound benefit from advanced analytical methodologies that ensure process control and comprehensive product characterization. ijaresm.comscirp.org These methods are crucial for maintaining the quality and consistency of the final product. sepscience.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both process control and final product analysis. semanticscholar.orgsepscience.com It allows for the quantification of the main compound and the detection and quantification of impurities. scispace.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even faster analysis times and higher resolution. semanticscholar.org
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for purity assessment. ijaresm.com It provides both structural information and quantitative data without the need for a reference standard of the analyte.
In the context of process control, real-time monitoring of reactions can be achieved using techniques like in-situ infrared (IR) spectroscopy or Raman spectroscopy. These methods can track the consumption of reactants and the formation of products, allowing for precise control over the reaction conditions.
For comprehensive product characterization, a combination of chromatographic and spectroscopic techniques is often employed. This orthogonal approach, using methods with different separation and detection principles, provides a high degree of confidence in the identity, purity, and structure of this compound. ijaresm.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetate (B1210297) |
| Hexane |
| Petroleum ether |
| Vanillin |
| Sulfuric acid |
| Silica gel |
| 1-n-pentylindole |
Applications in Advanced Organic Synthesis and Materials Science
1-Isobutyl-1H-indole as a Versatile Building Block in Complex Organic Synthesis
The indole (B1671886) ring system is a privileged structure, and methods to construct and functionalize it are central to modern organic chemistry. rsc.org this compound serves as a readily available starting material for creating more complex, substituted indole frameworks. cymitquimica.com Its isobutyl group is generally stable under various reaction conditions, allowing for selective modifications at other positions of the indole core.
Researchers have utilized this compound to build highly functionalized molecules through various synthetic transformations. For instance, domino reactions, which involve a sequence of intramolecular processes, have been employed to synthesize C5-substituted this compound-3-carboxylic esters. nih.gov In one such domino sequence, an aza-Michael addition is followed by an SNAr ring closure and subsequent heteroaromatization, efficiently yielding complex indole products from simpler precursors. nih.gov Similarly, other multi-component strategies have been developed to access trisubstituted indoles, such as methyl 1-isobutyl-5-nitro-2-phenyl-1H-indole-3-carboxylate, demonstrating the compound's utility in generating molecular diversity. mdpi.com
The introduction of aldehyde functionalities at various positions on the this compound ring, such as at C3, C4, or C5, creates versatile intermediates. rsc.org These formyl derivatives are pivotal for subsequent reactions, including condensations and cross-coupling reactions, to append further complexity to the indole scaffold.
| Starting Material/Intermediate | Reaction Type | Product | Reference |
|---|---|---|---|
| This compound | Domino Reaction (aza-Michael/SNAr/aromatization) | Methyl 1-isobutyl-5-nitro-1H-indole-3-carboxylate | nih.gov |
| This compound | [3+2] Strategy | Methyl 1-isobutyl-5-nitro-2-phenyl-1H-indole-3-carboxylate | mdpi.com |
| This compound | Formylation | This compound-3-carbaldehyde | rsc.org |
Utilization of this compound in the Design and Synthesis of New Heterocyclic Systems
The reactivity of the indole nucleus makes it an excellent component in cycloaddition reactions for the construction of novel, fused heterocyclic systems. nih.gov As a π-excessive heterocycle, indole can act as a diene or a dienophile, participating in reactions like the Diels-Alder and Povarov reactions to yield complex polycyclic architectures. nih.govbhu.ac.in The N-isobutyl substituent can influence the reactivity and regioselectivity of these cycloadditions.
The synthesis of new heterocyclic systems often begins with a functionalized indole derivative. metu.edu.tr For example, the reaction of an indole with a suitable dienophile can lead to the formation of carbazole (B46965) derivatives. nih.gov While specific examples detailing the use of this compound in all types of cycloadditions are specialized, the general principles established for N-alkyl indoles are directly applicable. researchgate.net These reactions are atom-economical and provide access to a wide range of heterocyclic frameworks, including cyclohepta[b]indoles and tetrahydrocarbazoles. nih.gov The presence of the N-isobutyl group can enhance solubility and processability of the resulting complex heterocyclic systems, which is advantageous for their application in materials science.
Role of N-Alkyl Indoles in Materials Science Research
While the indole motif is well-established in medicinal chemistry, its application in materials science is a growing field of research. nih.govresearchgate.net N-alkyl indoles, including this compound, are proving to be valuable components in the design of organic materials with interesting electronic and photophysical properties. researchgate.netacs.org The N-alkyl group serves multiple purposes: it enhances solubility in organic solvents, prevents N-H related aggregation and side reactions, and, crucially, modulates the electronic properties of the indole ring. nih.gov The N-alkyl indole unit acts as a potent electron donor, a property that is exploited in the creation of various functional materials. nih.govacs.org
A key area of interest is the development of "push-pull" chromophores, which consist of an electron-donating unit connected to an electron-accepting unit through a conjugated bridge. This architecture gives rise to intramolecular charge-transfer (ICT) interactions, which govern the material's color and electronic properties.
Recent studies have successfully introduced N-alkyl indoles as a new and powerful electron-donor group in such systems. acs.org Specifically, N-methyl indole was used to activate alkynes for [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with strong electron acceptors like tetracyanoethylene (B109619) (TCNE). nih.govresearchgate.net This work demonstrated that the N-alkyl indole moiety is a superior electron donor compared to other commonly used groups, enabling the synthesis of a wide range of D-A type push-pull chromophores. acs.org The electronic properties of these chromophores could be systematically tuned by varying the acceptor and other substituents, resulting in maximum absorption wavelengths (λmax) spanning a broad spectral range from 378 to 658 nm. nih.govresearchgate.net This tunability is critical for designing materials with specific colors for applications in dyes, pigments, and nonlinear optics. acs.org
| Donor Moiety | Acceptor Moiety | Side Group on Alkyne | Resulting λmax (nm) | Reference |
|---|---|---|---|---|
| N-Methyl Indole | TCNE | 4-(Dimethylamino)phenyl | 550 | researchgate.netacs.org |
| N-Methyl Indole | TCNE | Phenyl | 474 | researchgate.netacs.org |
| N-Methyl Indole | TCNE | 4-Nitrophenyl | 482 | researchgate.netacs.org |
| N-Methyl Indole | TCNQ | 4-(Dimethylamino)phenyl | 658 | researchgate.netacs.org |
The unique photophysical properties of indole derivatives make them attractive candidates for optoelectronic applications, such as in organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. researchgate.netgoogle.com The development of organic molecules that are fluorescent in the solid state is a significant goal in materials science. researchgate.net
Research into mechanofluorochromic (MFC) materials, which change their fluorescence color in response to mechanical force, has utilized this compound. rsc.org Scientists have synthesized fluorescent molecules by connecting a this compound-carbaldehyde derivative with a dicyanomethylene-4H-pyran unit. The resulting compounds exhibit solid-state fluorescence, and their emission properties can be altered by mechanical grinding, demonstrating MFC behavior. Such "smart" materials have potential uses in sensors, data storage, and optoelectronic devices. rsc.org The indole scaffold is frequently used in the design of small-molecule fluorescent probes for the detection of various analytes. rsc.org The isobutyl group in these structures helps to ensure good solubility and processability without quenching the desired fluorescence.
| Compound Structure | Solvent | Absorption λmax (nm) | Emission λmax (nm) | State | Reference |
|---|---|---|---|---|---|
| 2-((E)-2-(1-isobutyl-1H-indol-3-yl)vinyl)-3-cyano-5,5-dimethyl-5,6-dihydro-4H-pyran-4-one | Dichloromethane | 435 | 562 | Solution | rsc.org |
| 2-((E)-2-(1-isobutyl-1H-indol-3-yl)vinyl)-3-cyano-5,5-dimethyl-5,6-dihydro-4H-pyran-4-one | - | - | 551 | Solid (Powder) | rsc.org |
Development of Electronically Tunable Indole-Based Chromophores
Indole Scaffolds in the Creation of Advanced Functional Materials
The indole scaffold is a privileged framework for constructing advanced functional materials due to its inherent electronic properties, chemical versatility, and the ability to systematically modify its structure. bohrium.comresearchgate.net The fusion of an electron-rich pyrrole (B145914) ring with a benzene (B151609) ring provides a robust and tunable electronic core. bhu.ac.in By attaching various functional groups at the N1, C2, C3, or other positions, chemists can fine-tune the material's properties for specific applications. researchgate.netacs.org
The use of N-alkyl indoles, such as this compound, has been instrumental in developing materials for several advanced applications:
Organic Electronics: As demonstrated with push-pull chromophores, N-alkyl indoles serve as excellent electron donors, a fundamental property for creating materials for nonlinear optics and organic semiconductors. researchgate.netacs.org N-vinylindole derivatives have also been used as monomers to prepare polymers with semiconductor properties. researchgate.net
Sensing: The indole nucleus is a popular platform for building fluorescent chemosensors. rsc.org The fluorescence of these molecules can change upon binding to specific ions or molecules, allowing for sensitive and selective detection.
Photoactive Materials: The incorporation of indole derivatives into molecular structures can significantly influence their absorption and emission properties, making them key components in the construction of organic photoactuators and photoswitches. chim.it
Future Research Directions in 1 Isobutyl 1h Indole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for N-Alkyl Indoles
The synthesis of N-alkyl indoles, including 1-isobutyl-1H-indole, is a focal point of contemporary organic chemistry. Future research is geared towards creating more efficient, environmentally benign, and economically viable synthetic routes.
Green Chemistry Approaches: Traditional methods for N-alkylation often rely on toxic solvents like dimethylformamide (DMF) and strong bases, posing environmental and safety concerns. A significant future direction is the adoption of green chemistry principles. This includes the use of eco-friendly reaction media such as polyethylene (B3416737) glycol (PEG), which can serve as both a solvent and a phase transfer catalyst, often eliminating the need for a separate base. Other green approaches gaining traction include the use of ionic liquids, water as a solvent, and catalyst-free conditions, sometimes facilitated by microwave irradiation to accelerate reactions.
Catalytic Innovations: Transition-metal catalysis offers powerful tools for N-alkylation. Future work will likely focus on developing novel catalysts that are more sustainable and efficient. For instance, nickel catalysis is emerging as a promising alternative for N-alkylation reactions due to its favorable redox properties. Another innovative strategy involves a redox-neutral C–H activation using a rhodium catalyst system with a traceless nitroso directing group, which avoids the need for external oxidants. Furthermore, electrochemistry presents a novel frontier, enabling tandem N1-alkylation and C3-halogenation of indoles in an undivided cell without oxidants, bases, or transition metals, highlighting excellent atom economy.
One-Pot and Multicomponent Reactions: To enhance synthetic efficiency, one-pot, three-component protocols are being developed. These methods, which can combine steps like Fischer indolization and N-alkylation, significantly reduce reaction times and simplify purification processes. Such strategies allow for the rapid generation of diverse libraries of substituted indoles from readily available starting materials.
| Methodology | Key Features | Advantages | Future Research Focus |
|---|---|---|---|
| Green Chemistry | Use of eco-friendly solvents (e.g., PEG, water), catalyst-free conditions. | Reduced toxicity, environmental impact, and cost. | Exploring new green solvents and energy sources (e.g., sonication). |
| Transition-Metal Catalysis | Employment of catalysts like Ni, Rh for C-H activation and N-alkylation. | High efficiency, selectivity, and functional group tolerance. | Development of earth-abundant metal catalysts and novel reaction pathways. |
| Electrochemistry | Tandem reactions in an undivided cell without external reagents. | High atom economy, environmentally benign. | Expanding the scope to more complex indole (B1671886) derivatives. |
| One-Pot Reactions | Combining multiple synthetic steps (e.g., Fischer indolization, N-alkylation) in a single vessel. | Increased efficiency, reduced waste and reaction time. | Designing more complex and convergent multi-component reactions. |
Exploration of Underexplored Derivatization Pathways and Regioselectivity Control
While the N-alkylation of the indole core is a primary focus, the derivatization of the indole ring itself offers vast possibilities for creating novel structures. A significant challenge and area for future research is controlling the regioselectivity of these reactions.
Controlling C-H Functionalization: The indole nucleus possesses multiple C-H bonds that can be functionalized. While C3 is typically the most reactive site for electrophilic substitution, directing groups on the nitrogen atom can steer functionalization to other positions like C2 and C7. Future research will delve deeper into understanding the interplay of steric and electronic factors of substrates and catalysts to achieve precise control over regioselectivity. For example, catalyst-controlled regioselectivity in the arylation of indoles has been demonstrated, where a "ligand-free" palladium system favors C2-arylation, while a ligated system directs the reaction to the C3 position. Similarly, rhodium(II) catalysts have been shown to enable regioselective C6-alkylation of unprotected NH-indoles, a challenging transformation.
Novel Rearrangement Reactions: Catalyst-controlled regiodivergence in the rearrangements of indole-based onium ylides is another promising area. By selecting the appropriate catalyst, such as copper or rhodium, it is possible to direct the reaction towards either a- or a-rearrangement, leading to different structural isomers from the same starting material.
Dearomatization Reactions: Visible-light-induced dearomatization of indoles represents a modern approach to generating stereochemically rich fused- and spiro-indoline scaffolds. This strategy allows for the construction of complex three-dimensional structures from planar indole precursors.
Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool in modern organic synthesis, offering insights that can guide experimental design and accelerate discovery.
Predicting Reaction Outcomes: Computational studies, including Density Functional Theory (DFT) and molecular orbital calculations, can elucidate reaction mechanisms and predict the regioselectivity of indole functionalization. For instance, computational analyses have been used to understand the factors governing C2 versus C7 selectivity in iridium-catalyzed C-H amidation of indoles. By building quantitative structure-selectivity relationships, researchers can predict the outcome of reactions with new substrates and catalysts.
De Novo Pathway Design: In a more advanced application, computational tools can be used to predict entire metabolic pathways for the biosynthesis of indole derivatives. This approach combines bioinformatic searches, protein structural modeling, and ligand-docking simulations to identify potential enzymes involved in a synthetic sequence, which can then be validated experimentally. This synergy between computation and experiment is poised to revolutionize how complex natural products are synthesized.
Pharmacophore and QSAR Modeling: For medicinal chemistry applications, computational methods like 3D-pharmacophore modeling and 2D-Quantitative Structure-Activity Relationship (QSAR) studies are crucial. These models can predict the biological activity of newly designed indole derivatives and explain the structural parameters that control their therapeutic effects, thereby guiding the synthesis of more potent compounds.
Expansion of Non-Medicinal Applications in Material Science and Catalysis
While the biological
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for confirming the molecular structure of 1-Isobutyl-1H-indole derivatives?
- Methodological Answer : Structural confirmation typically employs IR spectroscopy (to identify functional groups), 1H/13C NMR (to determine proton/carbon environments), and single-crystal X-ray diffraction (XRD) for absolute configuration validation. For example, 3-substituted indole derivatives are characterized by distinct aromatic proton signals (6.8–8.2 ppm in 1H NMR) and carbonyl carbon peaks (~190 ppm in 13C NMR). DFT calculations can optimize bond parameters and validate experimental data, while molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic substitution .
Q. How can researchers design a synthesis protocol for this compound with high purity?
- Methodological Answer : A common approach involves condensation reactions using indole precursors and isobutyl halides under basic conditions. For example:
- Step 1 : React indole with 1-bromo-2-methylpropane in the presence of NaH/DMF at 60°C for 12 hours.
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation : Monitor reaction progress using TLC and confirm purity (>99%) via HPLC with a C18 column and UV detection at 254 nm .
- Table 1 : Comparison of synthesis yields under varying conditions:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 60 | 78 |
| K2CO3 | DMF | 80 | 65 |
Q. What are the key considerations for assessing the biological activity of this compound derivatives?
- Methodological Answer : Use receptor-binding assays (e.g., cannabinoid receptor CB1/CB2 binding studies) with radiolabeled ligands (e.g., [³H]CP-55,940). Perform dose-response curves to calculate IC₅₀ values. For example, aminoalkylindole derivatives showed nanomolar affinity for CB1 receptors in competitive binding assays, with selectivity ratios determined via comparative IC₅₀ analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?
- Methodological Answer : Apply triangulation by cross-validating results from multiple assays (e.g., binding affinity vs. functional cAMP assays). For instance, discrepancies between binding affinity (high) and functional efficacy (low) may indicate allosteric modulation. Use structure-activity relationship (SAR) models to identify steric/electronic factors influencing activity. Document confounding variables (e.g., solvent effects, assay pH) and validate findings through independent replication .
Q. What computational strategies optimize the design of this compound derivatives for target selectivity?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes in target vs. off-target receptors. For example:
- Step 1 : Generate ligand conformers using OMEGA.
- Step 2 : Dock into CB1/CB2 receptor homology models.
- Step 3 : Analyze binding energy (ΔG) and hydrogen-bond interactions.
- Validation : Compare predicted vs. experimental Ki values for iterative refinement .
Q. How can reaction conditions be tailored to minimize byproducts in palladium-catalyzed functionalization of this compound?
- Methodological Answer : Optimize ligand selection (e.g., XPhos for Buchwald-Hartwig amination) and solvent polarity (e.g., toluene for Suzuki-Miyaura coupling). Monitor reaction progress via LC-MS to detect intermediates. For example, using Pd(OAc)₂/XPhos in toluene at 100°C reduced dimerization byproducts from 15% to <5% in arylations .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Use non-linear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Report 95% confidence intervals for IC₅₀/EC₅₀ values. For low-n datasets, apply bootstrapping to estimate uncertainty. Ensure replicates (n ≥ 3) and normalize to positive/negative controls .
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Implement design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature). Use ANOVA to assess significance. For example, a 2³ factorial design revealed that excess isobutyl bromide (1.5 eq) and prolonged reaction time (18 hours) improved yield reproducibility from ±12% to ±4% .
Ethical & Reporting Standards
Q. What documentation is essential for ensuring reproducibility in indole derivative studies?
- Methodological Answer : Include detailed synthetic protocols (solvent grades, catalyst lots), spectroscopic raw data (NMR integration values, HPLC chromatograms), and assay validation reports (positive controls, Z’-factors). Adhere to ICH guidelines for pharmacoepidemiological studies, including PICOT frameworks to clarify research objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
